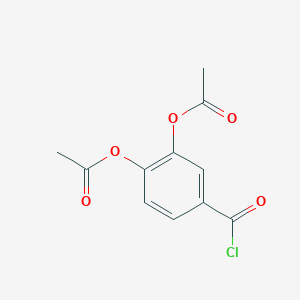

3,4-Diacetoxybenzoic acid chloride

CAS No.: 57929-25-6

Cat. No.: VC14283695

Molecular Formula: C11H9ClO5

Molecular Weight: 256.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57929-25-6 |

|---|---|

| Molecular Formula | C11H9ClO5 |

| Molecular Weight | 256.64 g/mol |

| IUPAC Name | (2-acetyloxy-4-carbonochloridoylphenyl) acetate |

| Standard InChI | InChI=1S/C11H9ClO5/c1-6(13)16-9-4-3-8(11(12)15)5-10(9)17-7(2)14/h3-5H,1-2H3 |

| Standard InChI Key | UNCACEGCFURZQB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C(=O)Cl)OC(=O)C |

Introduction

3,4-Diacetoxybenzoic acid chloride is a chemical compound derived from 3,4-dihydroxybenzoic acid, where both hydroxyl groups are acetylated, and the carboxylic acid group is converted into an acid chloride. This compound is of interest in organic synthesis due to its reactive nature, which makes it useful for forming various esters and amides.

Synthesis of 3,4-Diacetoxybenzoic Acid Chloride

The synthesis of 3,4-diacetoxybenzoic acid chloride typically involves two main steps:

-

Acetylation of 3,4-Dihydroxybenzoic Acid: This involves reacting 3,4-dihydroxybenzoic acid with acetic anhydride in the presence of a base like pyridine to form 3,4-diacetoxybenzoic acid.

-

Conversion to Acid Chloride: The resulting 3,4-diacetoxybenzoic acid is then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into an acid chloride.

Synthesis Steps

-

Step 1: Acetylation

-

Reactants: 3,4-Dihydroxybenzoic acid, Acetic anhydride, Pyridine

-

Conditions: Reflux for several hours

-

Product: 3,4-Diacetoxybenzoic acid

-

-

Step 2: Conversion to Acid Chloride

-

Reactants: 3,4-Diacetoxybenzoic acid, Thionyl chloride

-

Conditions: Reflux for several hours

-

Product: 3,4-Diacetoxybenzoic acid chloride

-

Applications of 3,4-Diacetoxybenzoic Acid Chloride

-

Organic Synthesis: Used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

-

Polymer Chemistry: Can be used to introduce functional groups into polymers.

Safety and Handling

-

Toxicity: Acid chlorides are generally toxic and corrosive. Handling requires protective equipment and ventilation.

-

Storage: Should be stored in a cool, dry place away from moisture and incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume